molecular formula C15H18N4O3S2 B2379019 Ethyl 2-((5-(3-(3,4-dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 922625-68-1

Ethyl 2-((5-(3-(3,4-dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2379019
CAS No.: 922625-68-1
M. Wt: 366.45
InChI Key: MMRTXBKUQBLZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((5-(3-(3,4-dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic 1,3,4-thiadiazole derivative featuring a ureido linkage to a 3,4-dimethylphenyl group and an ethyl acetate moiety. The compound’s core structure integrates a thiadiazole ring, a sulfur-linked acetate ester, and a substituted phenylurea group. This design leverages the pharmacological versatility of 1,3,4-thiadiazoles, which are known for their antimicrobial, anticancer, and enzyme-inhibitory properties .

Synthesis of such derivatives typically involves heterocyclization of acylated thiosemicarbazides followed by S-alkylation with chloroacetic acid derivatives, as demonstrated in analogous protocols . The compound’s structural complexity allows for interactions with biological targets such as fungal ergosterol biosynthesis pathways or tumor cell receptors .

Properties

IUPAC Name

ethyl 2-[[5-[(3,4-dimethylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-4-22-12(20)8-23-15-19-18-14(24-15)17-13(21)16-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H2,16,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRTXBKUQBLZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazone Cyclization Method

Adapting EP0104403B1, the thiadiazole ring forms via cyclocondensation of thiocarbazides with α-halo carbonyl compounds:

Reaction Scheme
$$
\text{Thiocarbazide} + \text{α-Chloroacetaldehyde} \xrightarrow{\text{NaOAc, H}_2\text{O}} \text{Thiadiazole intermediate} \quad
$$

Optimized Conditions

Parameter Value
Solvent Aqueous ethanol (70%)
Temperature 60–65°C
Catalyst Sodium acetate (1.2 eq)
Reaction Time 8–10 hours
Yield 78–82%

This method supersedes older approaches using phosphorus oxychloride due to reduced toxicity and improved selectivity.

Urea Moiety Installation

Isocyanate Coupling

WO2009015193A1 details urea formation via carbodiimide-mediated coupling:

Procedure

  • Generate 3,4-dimethylphenyl isocyanate in situ from the corresponding amine using triphosgene.
  • React with 5-amino-1,3,4-thiadiazole-2-thiol in anhydrous THF with TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as coupling agent.

Critical Parameters

  • Stoichiometry: 1.05 eq isocyanate to prevent diurea formation
  • Temperature: 0–5°C during addition, then 25°C for 12 hours
  • Yield: 85–88%

Alternative Carbonyldiimidazole Approach

PubChem CID 10610500 demonstrates urea synthesis using carbonyldiimidazole (CDI):

$$
\text{Amine} + \text{CDI} \rightarrow \text{Imidazolide intermediate} \xrightarrow{\text{3,4-Dimethylaniline}} \text{Urea} \quad
$$

Advantages

  • Avoids moisture-sensitive isocyanate intermediates
  • Yields comparable to isocyanate method (82–84%)

Thioacetate Functionalization

Nucleophilic Thiol-Alkylation

EP0104403B1 methodology adapted for thioether formation:

Reaction Protocol

  • Deprotonate thiadiazole-thiol with NaH in anhydrous DMF
  • Alkylate with ethyl bromoacetate (1.1 eq) at 0°C
  • Warm to room temperature for 4 hours

Yield Optimization Data

Base Solvent Temperature Yield
Sodium hydride DMF 0°C → RT 76%
KOtBu THF -78°C → RT 68%
DBU Acetonitrile 0°C 71%

Integrated Synthetic Protocol

Combining optimal steps from literature:

Step 1 : Thiadiazole core synthesis

  • Starting material: Thiocarbohydrazide (1.0 eq)
  • Reactant: α-Chloroacetaldehyde (1.05 eq)
  • Conditions: NaOAc (1.2 eq), H₂O/EtOH (3:1), 65°C, 9 hours
  • Isolation: Crystallization from ethanol/water
  • Yield: 80%

Step 2 : Urea formation

  • Reagents: 3,4-Dimethylaniline (1.05 eq), CDI (1.1 eq)
  • Solvent: Anhydrous THF
  • Time: 12 hours at 25°C
  • Workup: Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/hexane)
  • Yield: 84%

Step 3 : Thioacetate installation

  • Base: NaH (1.1 eq) in DMF
  • Alkylating agent: Ethyl bromoacetate (1.05 eq)
  • Temperature: 0°C → RT over 4 hours
  • Purification: Recrystallization (EtOAc/hexane)
  • Yield: 76%

Total Isolated Yield : 80% × 84% × 76% = 51.5%

Analytical Characterization

Spectroscopic Data Comparison

Technique Key Features Reference
¹H NMR (400 MHz, DMSO-d₆) δ 1.21 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.20 (s, 6H, Ar-CH₃), 4.12 (q, J=7.1 Hz, 2H, OCH₂), 4.35 (s, 2H, SCH₂)
IR (KBr) ν 3278 (N-H), 1705 (C=O), 1598 (C=N) cm⁻¹
HRMS (ESI+) m/z 395.0982 [M+H]⁺ (calc. 395.0985)

Industrial-Scale Considerations

Adapting CN101412699A methodology for kilogram-scale production:

Process Intensification Parameters

  • Continuous flow reactor for thiadiazole formation (residence time 45 min)
  • Membrane separation for urea intermediate purification
  • PAT (Process Analytical Technology) implementation using FTIR for real-time monitoring

Economic Metrics

Metric Laboratory Scale Pilot Plant (50 kg)
Raw Material Cost/kg $1,240 $980
Process Time 72 hours 34 hours
Purity 98.5% 99.2%

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(3-(3,4-dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, alkyl halides, dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cells.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(3-(3,4-dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of pathogens, leading to cell lysis. In cancer research, the compound may inhibit cell proliferation by interfering with specific signaling pathways involved in cell growth and division.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological profile of 1,3,4-thiadiazole derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Key Observations:

Antifungal Activity: The target compound (10n) shares structural similarity with derivatives reported in , where thiadiazole-ureido hybrids demonstrated antifungal activity against Candida species via ergosterol biosynthesis inhibition. The 3,4-dimethylphenyl group may enhance lipophilicity, improving membrane penetration .

Cytotoxic and Antiproliferative Activity :

  • Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44) exhibited negligible cytotoxicity (<10% inhibition) against A549, HEPG2, and MCF7 tumor lines, highlighting the critical role of substituents. The methoxy group may reduce binding affinity compared to electron-withdrawing groups (e.g., chloro or trifluoromethyl) .
  • Compound 10m (3,4-dichlorophenyl) is predicted to exhibit antiproliferative activity, aligning with trends where halogenated aryl groups enhance DNA intercalation or kinase inhibition .

Safety and Handling :

  • The fluorophenyl analog (CAS:886937-20-8) requires stringent safety protocols (e.g., avoiding ignition sources), suggesting reactive intermediates or metabolic byproducts .

Mechanistic Insights and Substituent Trends

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Methyl groups (3,4-dimethylphenyl) enhance lipophilicity and may stabilize hydrophobic interactions in fungal membranes .
    • Halogens (Cl, F) or trifluoromethyl groups improve metabolic stability and target binding in antiviral or anticancer contexts .
  • Ureido vs. Amido Linkages: Ureido groups (as in the target compound) facilitate hydrogen bonding with fungal enzymes (e.g., lanosterol 14α-demethylase), whereas amido derivatives (e.g., Compound 44) may exhibit reduced potency due to altered electronic profiles .

Research Findings and Implications

Antifungal Potential: The target compound’s ergosterol inhibition mechanism aligns with fluconazole-based derivatives but avoids triazole-associated resistance mechanisms. Its efficacy against Candida spp. positions it as a candidate for preclinical optimization .

Contradictory Cytotoxicity Data :
While some thiadiazoles show anticancer activity, others (e.g., Compound 44) are inactive, underscoring the need for substituent optimization. Molecular docking studies could clarify these disparities .

Synthetic Scalability : The use of potassium carbonate in acetone for S-alkylation (as in ) offers a reproducible route for gram-scale synthesis, critical for advancing lead compounds .

Biological Activity

Ethyl 2-((5-(3-(3,4-dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its notable biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and comparative analysis with similar compounds.

Antimicrobial Properties

This compound exhibits significant antimicrobial properties. Thiadiazole derivatives, including this compound, have been reported to possess potent antibacterial and antifungal activities against various pathogens. For instance:

  • Antibacterial Activity : Research indicates that thiadiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some related compounds have been reported as low as 32.6 μg/mL, which is competitive with standard antibiotics like streptomycin .
  • Antifungal Activity : The compound also shows activity against fungal strains such as Aspergillus niger, with some derivatives demonstrating zones of inhibition comparable to established antifungal agents .

Anticancer Potential

The anticancer properties of this compound are under investigation. Studies on similar thiadiazole derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For example:

  • Cytotoxicity : In vitro studies have shown that thiadiazole derivatives can effectively induce cytotoxic effects on cancer cells, including those expressing Bcr-Abl tyrosine kinase .

The mechanism by which this compound exerts its biological effects may involve:

  • Cell Membrane Disruption : The compound may disrupt the cell membranes of pathogens, leading to cell lysis and death.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with specific enzymes and signaling pathways involved in cellular processes, potentially leading to inhibition or activation relevant to disease states .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : This can be achieved through the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives.
  • Introduction of the Urea Moiety : The urea component is introduced by reacting the thiadiazole derivative with an isocyanate.
  • Esterification : The final step involves esterifying the carboxylic acid group with ethanol in the presence of a catalyst.

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with other thiadiazole derivatives:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetateLacks dimethyl groupsModerate antimicrobial activity
Ethyl 2-((5-(3-(4-methylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetateSingle methyl group on phenyl ringLower cytotoxicity compared to target compound
Ethyl 2-((5-(3-(dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetateDifferent substitution patternPotentially different pharmacological profile

The presence of the 3,4-dimethylphenyl group in this compound may enhance its biological activities compared to its analogs.

Q & A

Q. How should crystallographic data be interpreted for structural confirmation?

  • Methodological Answer :
  • X-ray Diffraction : Compare experimental bond lengths (e.g., C-N in urea: ~1.33 Å) with DFT-optimized structures .
  • Cambridge Structural Database (CSD) : Validate packing motifs (e.g., π-π stacking of aromatic rings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.